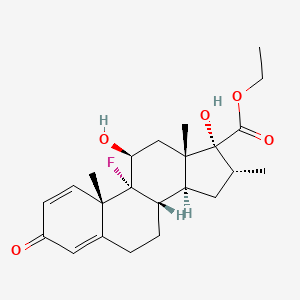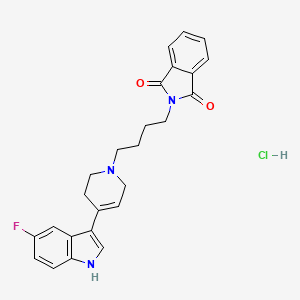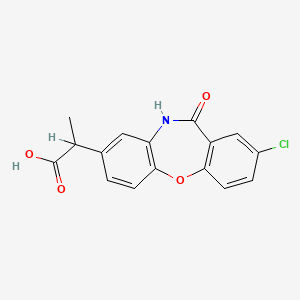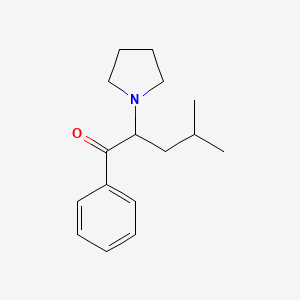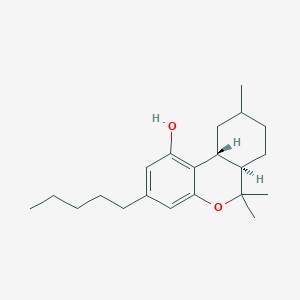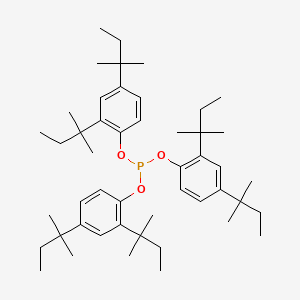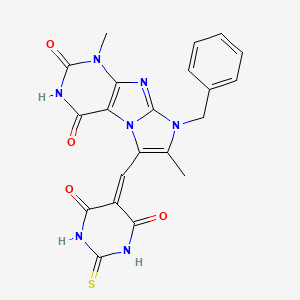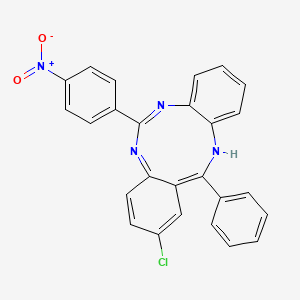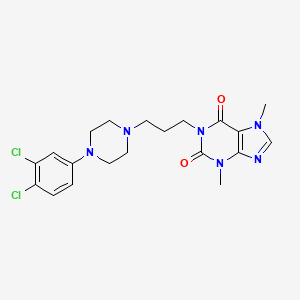
N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” typically involves multiple steps, including the formation of the ergoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Ergoline Core: This can be achieved through cyclization reactions involving indole derivatives.
Functionalization: Introduction of the cyclohexyl and propenyl groups through various organic reactions such as alkylation and acylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents involved.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, it could be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, ergoline derivatives are often explored for their pharmacological activities, including potential use as therapeutic agents for various conditions.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on its specific biological activity, which could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): Another ergoline derivative known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
“N-Cyclohexyl-N-((cyclohexylamino)carbonyl)-6-(2-propenyl)ergoline-8-beta-carboxamide” may have unique structural features or biological activities that distinguish it from these similar compounds, making it a subject of interest for further research.
Propiedades
Número CAS |
81409-86-1 |
|---|---|
Fórmula molecular |
C31H42N4O2 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
(6aR,9R)-N-cyclohexyl-N-(cyclohexylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C31H42N4O2/c1-2-16-34-20-22(17-26-25-14-9-15-27-29(25)21(19-32-27)18-28(26)34)30(36)35(24-12-7-4-8-13-24)31(37)33-23-10-5-3-6-11-23/h2,9,14-15,19,22-24,26,28,32H,1,3-8,10-13,16-18,20H2,(H,33,37)/t22-,26?,28-/m1/s1 |
Clave InChI |
KEDDKARVIULJAC-DSMQGRJBSA-N |
SMILES isomérico |
C=CCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
SMILES canónico |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C5CCCCC5)C(=O)NC6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



